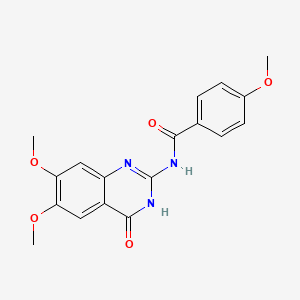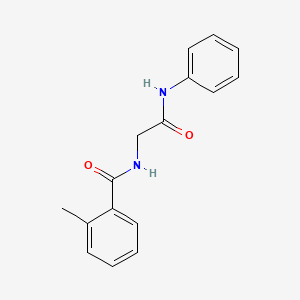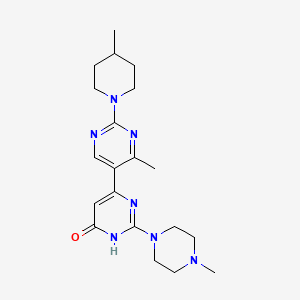![molecular formula C21H13NO7 B5965026 5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-phenyl-1,3-dioxane-4,6-dione](/img/structure/B5965026.png)
5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-phenyl-1,3-dioxane-4,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-phenyl-1,3-dioxane-4,6-dione is a chemical compound that has gained attention in scientific research due to its unique properties. This compound is also known as NPD, and it belongs to the family of dioxane derivatives. NPD has been synthesized using various methods, and its applications in scientific research have been explored extensively.
Wirkmechanismus
The mechanism of action of NPD as a fluorescent probe involves the coordination of metal ions to the nitro group and the furan ring. This coordination leads to the formation of a complex that emits fluorescence. The mechanism of action of NPD as a photosensitizer involves the absorption of light by NPD, which leads to the generation of reactive oxygen species that can induce cell death in cancer cells.
Biochemical and Physiological Effects:
NPD has been shown to have low toxicity and is biocompatible, making it suitable for use in biological systems. In addition, NPD has been shown to have antioxidant properties, which can protect cells from oxidative stress. NPD has also been shown to have anti-inflammatory properties, which can reduce inflammation in biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using NPD in lab experiments include its high sensitivity and selectivity for metal ions, its low toxicity, and its biocompatibility. However, the limitations of using NPD in lab experiments include its limited solubility in water, which can affect its bioavailability, and its sensitivity to pH, which can affect its stability.
Zukünftige Richtungen
There are several future directions for the use of NPD in scientific research. One direction is the development of new methods for the synthesis of NPD that can improve its yield and purity. Another direction is the exploration of new applications for NPD, such as its use as a biosensor for the detection of biomolecules. In addition, the development of new derivatives of NPD that can enhance its properties, such as its solubility and stability, is also a future direction. Finally, the investigation of the mechanism of action of NPD in biological systems and its potential for therapeutic applications is also a future direction.
Conclusion:
In conclusion, NPD is a chemical compound that has gained attention in scientific research due to its unique properties. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. NPD has the potential to be used in various fields of scientific research, and further investigation is needed to fully explore its properties and potential applications.
Synthesemethoden
NPD can be synthesized using various methods, including refluxing, microwave-assisted synthesis, and ultrasound-assisted synthesis. Refluxing is the most commonly used method, and it involves heating a mixture of 3-nitrobenzaldehyde, furfural, and barbituric acid in ethanol. The mixture is then refluxed for several hours, and NPD is obtained as a yellow solid. Microwave-assisted synthesis involves using a microwave to heat the mixture of reactants, which reduces the reaction time. Ultrasound-assisted synthesis involves using ultrasound waves to promote the reaction between the reactants.
Wissenschaftliche Forschungsanwendungen
NPD has been used in scientific research as a fluorescent probe for the detection of metal ions such as copper, zinc, and iron. It has also been used as a photosensitizer for the treatment of cancer. In addition, NPD has been used as a catalyst for various organic reactions, including the synthesis of pyrazoles and pyrroles. NPD has also been used as a ligand for the synthesis of metal complexes.
Eigenschaften
IUPAC Name |
5-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-2-phenyl-1,3-dioxane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13NO7/c23-19-17(20(24)29-21(28-19)13-5-2-1-3-6-13)12-16-9-10-18(27-16)14-7-4-8-15(11-14)22(25)26/h1-12,21H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRONLQWAXZIHMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2OC(=O)C(=CC3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(2,4-dimethoxyphenyl)-8-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5964946.png)
![1-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]-2-morpholin-4-ylethanol](/img/structure/B5964947.png)
![3-[1-(2-furoyl)-4-piperidinyl][1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5964959.png)
![N-[2-(4-ethyl-1-piperazinyl)propyl]-5-(4-methylphenyl)-3-isoxazolecarboxamide](/img/structure/B5964966.png)
![3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 3-methylbenzoate](/img/structure/B5964967.png)
![1-(2-methylphenyl)-2-{[2-(methylthio)-5-pyrimidinyl]methyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5964998.png)
![N-[(1,2-dimethyl-1H-indol-3-yl)methyl]-1-(2-pyrimidinyl)-3-piperidinamine](/img/structure/B5965006.png)
![2-{1-(3-methyl-2-buten-1-yl)-4-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B5965010.png)
![N-{[1'-(2-pyridinylmethyl)-1,4'-bipiperidin-3-yl]methyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5965018.png)



![1-isopropyl-5-oxo-N-[(2-phenoxy-3-pyridinyl)methyl]-3-pyrrolidinecarboxamide](/img/structure/B5965047.png)
